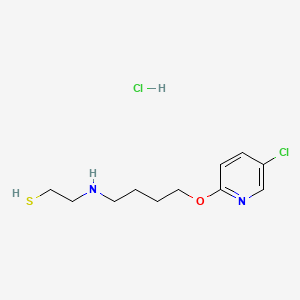
Benzaldehyde, tetrachloro-2-hydroxy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, tetrachloro-2-hydroxy, also known as Benzaldehyde, 2-hydroxy, 3,4,5,6-tetrachloro, is an organic compound with the molecular formula C7H2Cl4O2 and a molecular weight of 259.902 g/mol . This compound is a derivative of benzaldehyde, where four chlorine atoms are substituted at the 3, 4, 5, and 6 positions of the benzene ring, and a hydroxyl group is attached to the second position. It is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, tetrachloro-2-hydroxy can be achieved through several methods. One common approach involves the chlorination of 2-hydroxybenzaldehyde under controlled conditions. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzaldehyde, tetrachloro-2-hydroxy undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acetic anhydride in the presence of a base like pyridine.
Major Products:
Oxidation: Tetrachlorobenzoic acid.
Reduction: Tetrachlorobenzyl alcohol.
Substitution: Tetrachlorobenzyl acetate.
Applications De Recherche Scientifique
Benzaldehyde, tetrachloro-2-hydroxy has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzaldehyde, tetrachloro-2-hydroxy involves its interaction with cellular components. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, its chlorinated structure allows it to interact with cellular membranes, leading to increased permeability and potential cell damage .
Comparaison Avec Des Composés Similaires
Benzaldehyde: The parent compound, which lacks the chlorine and hydroxyl substitutions.
2-Hydroxybenzaldehyde: Similar structure but without the chlorine atoms.
Tetrachlorobenzaldehyde: Lacks the hydroxyl group but has the chlorine substitutions.
Uniqueness: Benzaldehyde, tetrachloro-2-hydroxy is unique due to the presence of both hydroxyl and multiple chlorine substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
39871-67-5 |
|---|---|
Formule moléculaire |
C7H2Cl4O2 |
Poids moléculaire |
259.9 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H2Cl4O2/c8-3-2(1-12)7(13)6(11)5(10)4(3)9/h1,13H |
Clé InChI |
OOOPOQHKTBJLAR-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)






propanedioate](/img/structure/B14673634.png)


![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
